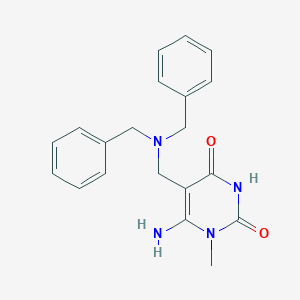

6-amino-5-((dibenzylamino)methyl)-1-methylpyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-amino-5-((dibenzylamino)methyl)-1-methylpyrimidine-2,4(1H,3H)-dione” is a complex organic compound. It seems to be related to the class of compounds known as pyrimidinediones . These compounds are important in medicinal chemistry and are used as precursors for the synthesis of various bioactive molecules .

Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines, can be synthesized by condensation of 5,6-diaminouracil derivatives and various carboxylic acids . The reaction conditions can be optimized to yield pure products in a short amount of time .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis and Characterization

A study on the synthesis of pyrimidine derivatives, including those similar to the compound of interest, outlines a facile and clean method via a three-component reaction in aqueous media. This approach is significant for generating a variety of pyrimidine-based compounds with potential biological activity (D. Shi, Jingwen Shi, & Shaofeng Rong, 2010) Details.

Another relevant research focused on the reactions of 2-diaminomethylidenecyclohexane-1,3-diones with diethyl malonate, showcasing a method to synthesize pyrimidine derivatives that could have applications in medicinal chemistry (V. A. Voronkova et al., 2011) Details.

Structural Analysis

- The crystal structure of a closely related compound, "6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate," has been determined, offering insights into the molecular and crystallographic characteristics that could inform the design of new materials and drugs (F. Schwabenländer, A. Kirfel, & C. Müller, 1998) Details.

Chemical Reactivity and Applications

Research on the synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives from pyrimidines like the compound of interest has highlighted a pathway to compounds with potential pharmacological applications (A. Komkov et al., 2021) Details.

A study on the syntheses of 3-substituted 6-amino-2-methylpyrimido[4,5-e][1,2,4]triazine-8-ones as inhibitors of dihydropteridine reductase from human brain demonstrates the therapeutic potential of pyrimidine derivatives in treating diseases related to enzyme dysfunction (W. Armarego et al., 1993) Details.

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

It’s worth noting that similar compounds, like pyrazolo[3,4-d]pyrimidine derivatives, inhibit cdk2, thereby disrupting cell cycle progression and inducing apoptosis .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, particularly the transition from g1 phase to s phase .

Result of Action

Similar compounds that inhibit cdk2 have been shown to significantly inhibit the growth of certain cell lines .

properties

IUPAC Name |

6-amino-5-[(dibenzylamino)methyl]-1-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-23-18(21)17(19(25)22-20(23)26)14-24(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14,21H2,1H3,(H,22,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVKWDTWNDMRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2895943.png)

![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2895957.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)acetic acid](/img/structure/B2895959.png)

![4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B2895962.png)

![N-(benzo[d][1,3]dioxol-5-yl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2895964.png)